molecular formula C17H14FN5O2 B2356003 N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-39-4

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2356003
CAS No.: 950242-39-4
M. Wt: 339.33
InChI Key: UKSSAKLZENYQIW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3-acetylphenyl hydrazine, which is then reacted with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is cyclized using sodium azide to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions and other active sites within proteins, disrupting their normal function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSSAKLZENYQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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